Acid Blue 25

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Azul Ácido 25 se sintetiza a través de una serie de reacciones químicas que involucran derivados de antraquinona. La ruta sintética principal implica la sulfonación de la antraquinona seguida de aminación y sustitución de anilina. Las condiciones de reacción suelen incluir el uso de ácido sulfúrico para la sulfonación y amoníaco para la aminación .

Métodos de Producción Industrial: En entornos industriales, la producción de Azul Ácido 25 implica procesos de sulfonación y aminación a gran escala. La reacción se lleva a cabo en reactores donde la antraquinona se trata con ácido sulfúrico para introducir grupos de ácido sulfónico. Esto va seguido de la adición de amoníaco y anilina bajo condiciones controladas de temperatura y presión para completar la síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Azul Ácido 25 experimenta varias reacciones químicas, que incluyen:

Oxidación: El colorante puede oxidarse mediante agentes oxidantes fuertes, lo que lleva a la descomposición de la estructura de la antraquinona.

Reducción: Las reacciones de reducción pueden convertir el colorante en su forma leuco, que es incolora.

Sustitución: El grupo ácido sulfónico puede sustituirse por otros grupos funcionales en condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.

Reducción: Ditionato de sodio o polvo de zinc en condiciones alcalinas.

Sustitución: Varios nucleófilos en presencia de catalizadores.

Principales Productos Formados:

Oxidación: Derivados de antraquinona degradados.

Reducción: Forma leuco del Azul Ácido 25.

Sustitución: Derivados con diferentes grupos funcionales que reemplazan al grupo ácido sulfónico.

Aplicaciones Científicas De Investigación

Adsorption Studies

Overview:

Acid Blue 25 is frequently employed as a model pollutant in adsorption research due to its water solubility and anionic nature. Its interactions with various adsorbents allow researchers to evaluate the effectiveness of materials in removing pollutants from aqueous solutions.

Key Findings:

- Adsorption Mechanisms: The adsorption of this compound onto different surfaces is influenced by electrostatic interactions, hydrogen bonding, and van der Waals forces. Studies indicate that the dye molecules tend to adsorb onto positively charged sites on adsorbent materials .

- Kinetics and Isotherms: The adsorption kinetics typically follow pseudo-second-order models, suggesting that the rate of adsorption is controlled by chemical interactions. Isotherm studies often fit the Langmuir model, indicating monolayer adsorption on a surface with finite binding sites .

Data Table: Adsorption Capacities of this compound on Various Adsorbents

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Kinetics Model | Isotherm Model |

|---|---|---|---|

| Banana Peel | 70.0 | Pseudo-second-order | Langmuir |

| Durian Peel | 89.7 | Pseudo-second-order | Langmuir |

| Pomelo Pith | Varies (not specified) | Pseudo-second-order | Freundlich |

| CPC-modified Biosorbent | 118.48 | Pseudo-second-order | Langmuir |

Wastewater Treatment Technologies

Chemical Decolorization:

this compound is often used in studies investigating advanced oxidation processes (AOPs) for the treatment of textile wastewater. Techniques such as cold atmospheric pressure plasma jet (APPJ) have been employed to decolorize solutions containing this dye.

Case Study Insights:

- Direct Treatment: In experiments using APPJ, varying parameters such as initial concentration and treatment time demonstrated significant reductions in dye concentration, highlighting the potential of plasma technology for wastewater remediation .

- Ultrasonic Treatment: Sonochemical methods utilizing high-frequency ultrasound have also been explored for the degradation of this compound in aqueous solutions. These methods enhance mass transfer and reaction rates, leading to effective dye removal .

Biological Applications

Toxicity Studies:

Research indicates that this compound can exhibit irritant properties upon contact with skin or mucous membranes. Its presence in wastewater poses ecological risks due to potential toxicity to aquatic organisms.

Biosorption Research:

Studies have shown that certain biosorbents can effectively remove this compound from contaminated water. The biosorption capacity varies significantly based on the type of biosorbent used and the conditions of the environment .

Mecanismo De Acción

El mecanismo de acción del Azul Ácido 25 involucra su interacción con varios sustratos a través de interacciones electrostáticas y de enlace de hidrógeno. Las moléculas de colorante se unen a las superficies del sustrato, lo que lleva al efecto de coloración o tinción deseado. En la degradación fotocatalítica, el colorante experimenta una descomposición oxidativa cuando se expone a la luz en presencia de un fotocatalizador .

Comparación Con Compuestos Similares

Compuestos Similares:

Azul Ácido 7: Otro colorante antraquinónico con aplicaciones similares pero diferente tono.

Azul Ácido 9: Conocido por su uso en colorantes alimentarios y tiene una estructura molecular diferente.

Azul Ácido 62: Se utiliza en el teñido textil con un tono de azul diferente

Singularidad del Azul Ácido 25: El Azul Ácido 25 es único debido a su tono específico, propiedades de solubilidad y su amplio uso en diversas industrias. Su capacidad para experimentar múltiples reacciones químicas y sus aplicaciones en investigación científica lo convierten en un compuesto versátil .

Propiedades

Número CAS |

6408-78-2 |

|---|---|

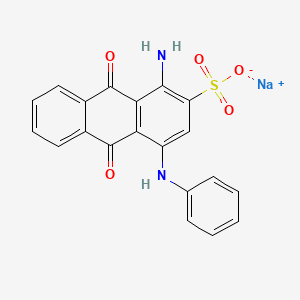

Fórmula molecular |

C20H14N2NaO5S |

Peso molecular |

417.4 g/mol |

Nombre IUPAC |

sodium;1-amino-4-anilino-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C20H14N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h1-10,22H,21H2,(H,25,26,27); |

Clave InChI |

IRVZVNPQWPCDAN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

6408-78-2 |

Pictogramas |

Irritant |

Sinónimos |

1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-2-anthracenesulfonic acid AB25 dye Acid Blue 25 C.I. 62055 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.